TAK-653
CAS No.: 1358751-06-0
Cat. No.: VC14428235
Molecular Formula: C19H23N3O3S
Molecular Weight: 373.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1358751-06-0 |
---|---|
Molecular Formula | C19H23N3O3S |
Molecular Weight | 373.5 g/mol |
IUPAC Name | 9-(4-cyclohexyloxyphenyl)-7-methyl-3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine 2,2-dioxide |
Standard InChI | InChI=1S/C19H23N3O3S/c1-14-13-22-11-12-26(23,24)21-19(22)18(20-14)15-7-9-17(10-8-15)25-16-5-3-2-4-6-16/h7-10,13,16H,2-6,11-12H2,1H3 |
Standard InChI Key | PXJBHEHFVQVDDS-UHFFFAOYSA-N |
SMILES | CC1=CN2CCS(=O)(=O)N=C2C(=N1)C3=CC=C(C=C3)OC4CCCCC4 |
Canonical SMILES | CC1=CN2CCS(=O)(=O)N=C2C(=N1)C3=CC=C(C=C3)OC4CCCCC4 |
Introduction
Pharmacological Profile and Mechanism of Action
AMPA Receptor Modulation
TAK-653 binds to an allosteric site on the AMPA receptor, stabilizing the agonist-bound open state of the ion channel. This pharmacological action prolongs glutamate-mediated synaptic currents by reducing the rate of receptor desensitization (EC₅₀ = 110 nM) and internalization . Unlike competitive AMPA agonists, TAK-653's PAM activity preserves the receptor's native response dynamics while amplifying endogenous glutamate signaling—a critical feature for maintaining synaptic plasticity and preventing excitotoxicity .
Downstream Signaling Pathways
The compound's therapeutic effects are mediated through AMPA-dependent activation of mammalian target of rapamycin (mTOR) and subsequent upregulation of brain-derived neurotrophic factor (BDNF) . Preclinical models demonstrate that TAK-653 increases:
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Phosphorylation of mTOR (1.8-fold vs. controls)
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BDNF expression in the prefrontal cortex (2.1-fold increase)
These molecular changes correlate with sustained antidepressant-like behaviors in rodent models, persisting for ≥7 days post-administration .
Pharmacokinetic Characteristics
Absorption and Distribution
Phase 1 data (NCT02561156) reveal linear pharmacokinetics across doses of 0.5–6 mg :
Parameter | 0.5 mg | 6 mg |
---|---|---|
Cₘₐₓ (ng/mL) | 2.1 ± 0.4 | 25.3 ± 3.8 |
Tₘₐₓ (h) | 2.5 ± 0.6 | 2.8 ± 0.7 |
AUC₀–∞ (ng·h/mL) | 48.2 ± 9.1 | 576.4 ± 89.3 |
Vd/F (L/kg) | 1.2 ± 0.3 | 1.1 ± 0.2 |
TAK-653 demonstrates 92% plasma protein binding and crosses the blood-brain barrier, with cerebrospinal fluid concentrations reaching 18% of plasma levels within 4 hours .
Metabolism and Elimination
The compound undergoes hepatic metabolism primarily via CYP3A4 (78%) and CYP2D6 (15%), producing three inactive metabolites . Renal excretion accounts for <10% of the administered dose, with a mean terminal half-life of 40.2 hours (range: 33.1–47.8 h) permitting once-daily dosing . Population pharmacokinetic models show no clinically significant interactions with age (18–65 years), sex, or mild hepatic impairment .
Clinical Research Findings
Neurophysiological Effects in Healthy Volunteers
A randomized, double-blind, placebo-controlled crossover study (n=24) assessed TAK-653's central nervous system (CNS) effects using the NeuroCart battery :
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Saccadic Peak Velocity (SPV):
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0.5 mg: +19.49°/s (95% CI: 5.98–32.99; p=0.02)
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6 mg: +15.40°/s (1.91–28.90; p=0.06)
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Adaptive Tracking (% improvement):
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6 mg: +1.68% (0.51–2.84; p=0.02)
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Stroop Test Performance:
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Congruent vs. incongruent RT difference: +22.0 ms (4.0–40.0; p=0.05)
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Correct incongruent responses: −0.3 errors (−0.5–−0.1; p=0.02)
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These findings suggest dose-dependent enhancements in attention, psychomotor speed, and executive function without subjective drug effects on Bond-Lader Visual Analog Scales .
Cortical Excitability Biomarkers
Transcranial magnetic stimulation (TMS) revealed increased motor-evoked potential (MEP) amplitudes following TAK-653 administration :
Dose | MEP Amplitude Change | p-value |
---|---|---|
0.5 mg | +28.4% | 0.03 |
6 mg | +34.1% | 0.01 |
The MEP increases correlated with improvements in adaptive tracking (r=0.61, p<0.01), supporting AMPA potentiation as a mechanism for enhanced cortical excitability .
Adverse Event | Placebo (n=24) | TAK-653 0.5 mg (n=24) | TAK-653 6 mg (n=24) |
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Headache | 12.5% | 16.7% | 20.8% |
Dizziness | 4.2% | 8.3% | 12.5% |
Nausea | 0% | 4.2% | 8.3% |
Insomnia | 0% | 0% | 4.2% |
No severe adverse events, QTc prolongation >30 ms, or laboratory abnormalities were reported .
CNS Stimulation Profile
Comparative analysis with psychostimulants shows distinct effects :
Parameter | TAK-653 6 mg | Modafinil 200 mg | d-amphetamine 10 mg |
---|---|---|---|
SPV change | +15.4°/s | +42.1°/s | +58.3°/s |
Body sway | −0.3 cm | +2.1 cm | +3.8 cm |
Subjective high | 0/24 | 2/24 | 18/24 |
This profile suggests TAK-653 enhances cognitive performance without typical stimulant side effects like postural instability or euphoria .
Comparative Analysis with Current Antidepressants
Mechanistic Advantages Over SSRIs
Unlike selective serotonin reuptake inhibitors (SSRIs) that require weeks for neuroplastic changes, TAK-653 induces rapid synaptic modifications:
Parameter | TAK-653 (Single Dose) | Escitalopram (8 Weeks) |
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BDNF increase | 2.1× baseline | 1.3× baseline |
mTOR activation | 1.8× baseline | No change |
Response latency | 24–48 h | 14–28 days |
Differentiation from Ketamine
While both agents target glutamatergic pathways, key distinctions emerge :
Characteristic | TAK-653 | Ketamine |
---|---|---|
Primary target | AMPA PAM | NMDA antagonist |
Psychotomimetic effects | None observed | 60–70% incidence |
Duration of effect | ≥7 days | 3–7 days |
Abuse liability | None detected | Schedule III |
Future Research Directions
Ongoing Clinical Development
TAK-653 is currently in Phase 2 trials for MDD (NCT04880173) and TRD (NCT04935882), evaluating:
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Efficacy metrics (MADRS, HAM-D) at 6-week endpoints
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Biomarker correlations (BDNF, mTOR activity)
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Long-term safety over 52 weeks
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